N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(19-11-12-22-20-9-10-21-22)17-13-5-1-3-7-15(13)24-16-8-4-2-6-14(16)17/h1-10,17H,11-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQOWKDBZBDBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves the formation of the triazole ring followed by its attachment to the xanthene moiety. One common method for synthesizing 1,2,3-triazoles is through the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes . This reaction can be catalyzed by copper(I) to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Huisgen cycloaddition reaction under optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or the xanthene moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction may lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide has shown promise in several medicinal applications:
- Enzyme Inhibition: Preliminary studies indicate that this compound may act as an inhibitor of carbonic anhydrase, an enzyme critical for regulating pH and ion balance in biological systems. This inhibition could have therapeutic implications for conditions like glaucoma and certain types of cancer .
- Anti-Cancer Activity: Research suggests that derivatives of xanthene compounds exhibit anti-cancer properties. This compound may share similar activities due to its structural characteristics .
Material Science
The xanthene core contributes to the compound's photostability and fluorescence properties, making it suitable for applications in material science:
- Fluorescent Dyes: The compound can serve as a building block for developing new fluorescent dyes used in bioimaging and sensors .
- Photostabilizers: Its stability under light exposure makes it a candidate for use in photostabilizers in various industrial applications .
Biological Probing
The unique structure of this compound allows it to function as a probe in biological studies:
- Interaction Studies: Its ability to bind effectively with various biological targets can be explored to study receptor interactions and enzyme mechanisms.
Mechanism of Action
The mechanism by which N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide exerts its effects depends on its specific application. In biological systems, the triazole ring may interact with enzymes or receptors, modulating their activity. The xanthene moiety can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility: The triazole-ethyl substituent in the target compound likely offers intermediate polarity compared to the cyano group (high polarity) and methoxyethyl group (moderate polarity). This balance may improve membrane permeability while retaining water solubility.
- Bioactivity : While direct bioactivity data for the triazole derivative is absent, analogues like 9-oxo-9H-xanthene-2-carboxylic acid exhibit antiallergic properties, suggesting the xanthene core itself contributes to biological interactions .
Carbazole-Based Analogues
Carbazole derivatives share a tricyclic aromatic system but replace the xanthene oxygen with a nitrogen atom. Examples include:
Key Observations :
- Biological Performance : Carbazole analogues demonstrate antimicrobial and neuroactive properties, whereas xanthene derivatives prioritize antiallergic or fluorescence-based applications .
Heterocyclic Substituent Comparison
The 1,2,3-triazole group distinguishes the target compound from other heterocyclic substituents:
Key Observations :
- Bioactivity : 1,3,4-Oxadiazole derivatives show stronger antimicrobial activity than triazoles, likely due to their electron-deficient core enhancing target binding .
- Metabolic Stability : Triazoles are more resistant to oxidative metabolism compared to isoxazoles, making them preferable for drug design .
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
This compound features a triazole ring , a xanthene core , and a carboxamide functional group . Its chemical formula contributes to its unique interactions within biological systems, making it a candidate for various therapeutic applications. The synthesis typically involves the Huisgen cycloaddition reaction , which is a key method for forming the triazole ring followed by its attachment to the xanthene moiety.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent antiproliferative effects. For instance:
- MCF-7 (breast cancer) : IC50 values have shown promising results indicating strong cytotoxicity.
- HCT-116 (colon cancer) : The compound displayed significant growth inhibition.
- HepG2 (liver cancer) : Exhibited notable efficacy in reducing cell viability.
In comparative studies, it has been found that this compound outperforms standard chemotherapeutic agents like doxorubicin and 5-fluorouracil in terms of cytotoxicity against certain cell lines .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Enzyme Inhibition
This compound has been studied for its ability to inhibit enzymes critical in various biological processes:
- Carbonic Anhydrase Inhibition : This enzyme plays a vital role in maintaining acid-base balance and respiration. The compound's ability to inhibit this enzyme suggests potential applications in treating conditions related to acid-base disturbances.
The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets:
- Triazole Ring : Known for its ability to coordinate with metal ions in enzyme active sites, potentially altering enzyme function.
- Xanthene Moiety : Contributes to the stability and bioavailability of the compound within biological systems.
These interactions may lead to alterations in cellular signaling pathways, promoting apoptosis in cancer cells or inhibiting microbial growth .
Case Studies and Research Findings
A variety of studies have been conducted exploring the efficacy of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anticancer Activity | IC50 values indicate significant antiproliferative effects on MCF-7 and HCT-116 cells. |
| Study 2 | Antimicrobial Effects | Effective against E. coli and S. aureus, demonstrating potential as an antibacterial agent. |
| Study 3 | Enzyme Inhibition | Inhibits carbonic anhydrase with implications for respiratory and metabolic disorders. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
